![molecular formula C20H19FN2O B6568732 8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline CAS No. 921538-65-0](/img/structure/B6568732.png)
8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors . Quinoline compounds can be synthesized using classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline ring is a double-ring structure containing a benzene ring fused with a pyridine moiety .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists. Here’s why it’s of interest:
- 3D Coverage : Its non-planarity (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Antibacterial Agents
Pyrrolidine derivatives exhibit antibacterial activity. For instance:
- Stereoisomers : Different stereoisomers and spatial orientations affect binding to enantioselective proteins .
Chemical Intermediates
- 4-Fluorophenylhydrazine Hydrochloride : Used as an intermediate in pharmaceuticals (e.g., tryptamine drugs for migraine and cluster headaches) and agrochemicals .
Materials Science
- 4-Fluorophenyl 4-Methoxyphenyl Sulfone : This compound finds applications in material science research .
Analytical Chemistry
Structural Diversity in Drug Design
- Quinazoline Derivatives : The quinoline core in this compound contributes to structural diversity. Quinazolines are essential in drug design due to their diverse properties and biological activities .
properties
IUPAC Name |
8-[(4-fluorophenyl)methoxy]-2-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c21-17-9-6-15(7-10-17)14-24-18-5-3-4-16-8-11-19(22-20(16)18)23-12-1-2-13-23/h3-11H,1-2,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDEUAEWUQYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-Fluorobenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline |
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